Boc-aminooxy-éthyl-SS-propanol

Vue d'ensemble

Description

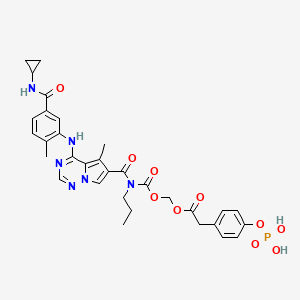

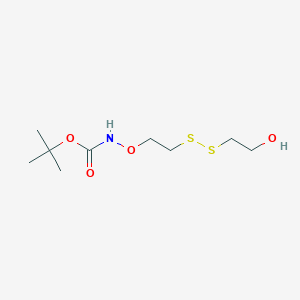

Boc-aminooxy-ethyl-SS-propanol is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It contains a Boc-protected aminooxy group, which can be deprotected under mild acidic conditions to react with aldehyde or ketone groups, forming a stable oxime linkage. The disulfide bond in the compound can be cleaved by reduction .

Applications De Recherche Scientifique

Boc-aminooxy-ethyl-SS-propanol is widely used in scientific research, particularly in the synthesis of antibody-drug conjugates (ADCs). Its applications include:

Chemistry: Used as a linker in the synthesis of complex molecules.

Biology: Facilitates the study of protein interactions and modifications.

Medicine: Used in the development of targeted drug delivery systems.

Industry: Employed in the production of specialized chemicals and materials .

Mécanisme D'action

Target of Action

Boc-aminooxy-ethyl-SS-propanol is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the antibodies to which it is attached .

Mode of Action

The compound contains a Boc protected aminooxy group . This protected aminooxy can be deprotected under mild acidic conditions and can then be reacted with an aldehyde or ketone group to form a stable oxime linkage . The disulfide bond in the compound can be cleaved by reduction .

Biochemical Pathways

The compound plays a crucial role in the formation of ADCs . These conjugates are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . The compound, acting as a linker, enables the cytotoxin to be delivered directly to the target cells, thereby enhancing the efficacy of the drug and reducing side effects .

Pharmacokinetics

The pharmacokinetics of Boc-aminooxy-ethyl-SS-propanol are largely determined by the properties of the ADCs it helps to form . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these ADCs, and hence the bioavailability of the drug, are influenced by factors such as the nature of the antibody, the cytotoxin, and the linker, as well as the conditions under which the ADC is administered .

Result of Action

The result of the action of Boc-aminooxy-ethyl-SS-propanol is the formation of ADCs . These ADCs are designed to deliver cytotoxins directly to target cells, thereby enhancing the efficacy of the drug and reducing side effects .

Action Environment

The action of Boc-aminooxy-ethyl-SS-propanol, and hence the efficacy and stability of the ADCs it helps to form, can be influenced by various environmental factors . These may include the pH and temperature of the environment, as well as the presence of reducing agents that can cleave the disulfide bond in the compound .

Analyse Biochimique

Biochemical Properties

Boc-aminooxy-ethyl-SS-propanol plays a crucial role in biochemical reactions, particularly in the formation of ADCs . It interacts with various biomolecules, including enzymes and proteins, to exert its effects. The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the reactions occur.

Cellular Effects

The effects of Boc-aminooxy-ethyl-SS-propanol on cells are primarily related to its role in the synthesis of ADCs . ADCs, which are comprised of an antibody attached to a cytotoxin through a linker like Boc-aminooxy-ethyl-SS-propanol, can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boc-aminooxy-ethyl-SS-propanol exerts its effects at the molecular level through its role in the formation of ADCs . It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. The exact mechanism of action depends on the specific ADC and the target cells.

Metabolic Pathways

Boc-aminooxy-ethyl-SS-propanol is involved in the metabolic pathways related to the synthesis of ADCs It can interact with various enzymes and cofactors during these processes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-aminooxy-ethyl-SS-propanol involves multiple steps:

Protection of the aminooxy group: The aminooxy group is protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.

Formation of the ethyl linker: The protected aminooxy group is then linked to an ethyl chain.

Incorporation of the disulfide bond: The ethyl chain is further modified to introduce a disulfide bond, which can be cleaved under reducing conditions.

Industrial Production Methods

Industrial production of Boc-aminooxy-ethyl-SS-propanol follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis of intermediates: Large quantities of intermediates are synthesized and purified.

Optimization of reaction conditions: Reaction conditions are optimized to maximize yield and purity.

Scale-up of the final product: The final product is synthesized in large batches, followed by purification and quality control

Analyse Des Réactions Chimiques

Types of Reactions

Boc-aminooxy-ethyl-SS-propanol undergoes several types of reactions:

Deprotection: The Boc group can be removed under mild acidic conditions.

Oxime formation: The deprotected aminooxy group reacts with aldehyde or ketone groups to form a stable oxime linkage.

Reduction: The disulfide bond can be cleaved by reducing agents.

Common Reagents and Conditions

Deprotection: Mild acids such as trifluoroacetic acid are used to remove the Boc group.

Oxime formation: Aldehydes or ketones are used as reactants, often in the presence of a catalyst.

Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are used to cleave the disulfide bond

Major Products Formed

Deprotected aminooxy compound: Formed after Boc group removal.

Oxime-linked compound: Formed after reaction with aldehyde or ketone.

Reduced compound: Formed after cleavage of the disulfide bond

Comparaison Avec Des Composés Similaires

Boc-aminooxy-ethyl-SS-propanol is unique due to its combination of a Boc-protected aminooxy group and a cleavable disulfide bond. Similar compounds include:

Boc-aminooxy-ethyl-SS-ethanol: Similar structure but with an ethanol linker.

Boc-aminooxy-ethyl-SS-butane: Similar structure but with a butane linker.

Boc-aminooxy-ethyl-SS-methane: Similar structure but with a methane linker.

These compounds share similar properties but differ in the length and type of the linker, affecting their reactivity and applications .

Propriétés

IUPAC Name |

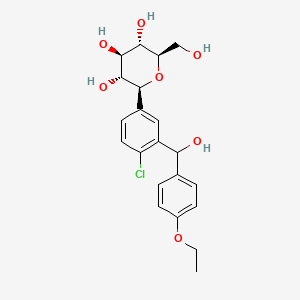

tert-butyl N-[2-(2-hydroxyethyldisulfanyl)ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4S2/c1-9(2,3)14-8(12)10-13-5-7-16-15-6-4-11/h11H,4-7H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJVBSKVTYVXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCSSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid](/img/structure/B606240.png)

![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)